molecular formula C6H12O6 B12408877 D-Galactose-13C-5

D-Galactose-13C-5

Cat. No.: B12408877
M. Wt: 181.15 g/mol
InChI Key: GZCGUPFRVQAUEE-ZAHPDWKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Galactose-13C-5, also known as D-(+)-Galactose-13C-5, is a stable isotope-labeled compound where five carbon atoms are replaced with the carbon-13 isotope. D-Galactose is a natural aldohexose and a C-4 epimer of glucose. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Galactose-13C-5 is synthesized by incorporating carbon-13 into D-Galactose. The preparation involves the use of stable heavy isotopes of carbon. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, and the product is often supplied in various quantities for research purposes .

Chemical Reactions Analysis

Types of Reactions

D-Galactose-13C-5 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

D-Galactose-13C-5 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism.

    Biology: Employed in studies of cellular processes involving galactose, such as glycosylation.

    Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of galactose-containing drugs.

    Industry: Applied in the production of labeled compounds for research and diagnostic purposes .

Mechanism of Action

D-Galactose-13C-5 exerts its effects by participating in metabolic pathways involving galactose. It acts as a substrate for enzymes involved in galactose metabolism, such as galactokinase and galactose-1-phosphate uridyltransferase. The incorporation of carbon-13 allows for the tracking and quantitation of metabolic processes using techniques like mass spectrometry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Galactose-13C-5 is unique due to its specific labeling pattern, which allows for detailed studies of galactose metabolism. Its use as a tracer provides valuable insights into the metabolic pathways and mechanisms involving galactose, making it a crucial tool in various research fields .

Properties

Molecular Formula

C6H12O6

Molecular Weight

181.15 g/mol

IUPAC Name

(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy(613C)hexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i2+1

InChI Key

GZCGUPFRVQAUEE-ZAHPDWKSSA-N

Isomeric SMILES

[13CH2]([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.